4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the use of benzenesulfonyl chlorides as starting materials, which undergo sulfenylation reactions to form the desired sulfonyl groups . The reaction conditions often include the use of catalysts such as tetrabutylammonium iodide (TBAI) and hydrobromic acid (HBr) in a solvent like polyethylene glycol (PEG 400) .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and purification techniques are crucial for achieving high purity and consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler hydrocarbons or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-methoxy-5-methylbenzenesulfonyl)-2-methyl-2,7-diazaspiro[4.5]decane
- Difluoroalkylated 2-azaspiro[4.5]decane derivatives
Uniqueness
4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its dual sulfonyl groups and spirocyclic structure, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various research fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(2-methoxy-5-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-17-8-9-19(28-2)20(16-17)31(26,27)22-12-10-21(11-13-22)23(14-15-29-21)30(24,25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULFMNFHBYLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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